3-(Bromomethyl)-1,1-difluorocyclobutane

描述

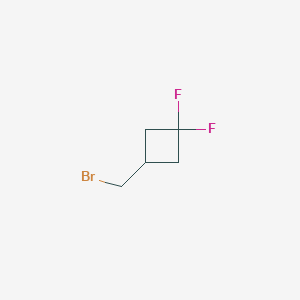

3-(Bromomethyl)-1,1-difluorocyclobutane (CAS: 1252934-30-7) is a fluorinated cyclobutane derivative with the molecular formula C₅H₇BrF₂ and a molecular weight of 185.01 g/mol . It features a bromomethyl substituent and two fluorine atoms at the 1,1-positions of the cyclobutane ring (Figure 1). This compound is widely used as a building block in pharmaceutical and agrochemical synthesis due to the reactivity of the bromine atom in alkylation reactions and the electron-withdrawing effects of fluorine, which enhance metabolic stability . Commercial samples are typically available at 97% purity in quantities ranging from 250 mg to 5 g .

Structure

2D Structure

属性

IUPAC Name |

3-(bromomethyl)-1,1-difluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVNVGJESLKKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697102 | |

| Record name | 3-(Bromomethyl)-1,1-difluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252934-30-7 | |

| Record name | 3-(Bromomethyl)-1,1-difluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-1,1-difluorocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-(Bromomethyl)-1,1-difluorocyclobutane is an organic compound notable for its unique structure, which includes a cyclobutane ring with bromine and fluorine substituents. Its molecular formula is and it has a molecular weight of approximately 185.01 g/mol. This compound is recognized for its potential applications in pharmaceuticals and materials science, although detailed biological activity data remains limited.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 185.01 g/mol |

| Boiling Point | 145.7 °C |

| Melting Point | Not available |

Toxicological Profile

This compound has been noted to cause respiratory irritation and potential chemical burns upon contact with skin or mucous membranes. The compound's inhalation may lead to severe respiratory issues, including reactive airways dysfunction syndrome (RADS), characterized by asthma-like symptoms following exposure to irritants . Despite these concerns, it has not been classified as harmful by inhalation due to a lack of corroborating evidence from animal or human studies.

Safety and Handling

- Flammability : Flammable

- Irritant : Causes irritation to skin, eyes, and respiratory tract.

- Toxicity : Can produce chemical burns; ingestion may lead to gastrointestinal damage.

Case Studies and Applications

- Fluorinated Compounds : Similar compounds have shown promise in medicinal chemistry due to their ability to interact with biological systems via halogen bonding or through metabolic pathways that involve fluorinated intermediates.

- Potential Pharmaceutical Applications : The unique properties of halogenated cyclobutanes suggest potential roles in drug design where enhanced metabolic stability or specific receptor interactions are desired.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-1-fluorocyclobutane | Contains one fluorine atom instead of two | |

| 1-Bromo-2,2-difluoropropane | Different carbon skeleton; more linear structure | |

| 3-Chloromethyl-1,1-difluorocyclobutane | Chlorine instead of bromine; similar reactivity |

These comparisons highlight how variations in halogen substitution can influence the chemical properties and potential applications of these compounds.

科学研究应用

3-(Bromomethyl)-1,1-difluorocyclobutane is an organic compound with a cyclobutane ring substituted with bromine and fluorine atoms; its molecular formula is and its molecular weight is approximately 185.01 g/mol. It is used in pharmaceuticals and materials science.

Potential Applications

- Pharmaceuticals this compound can be employed in the synthesis of drug candidates and pharmaceutical intermediates.

- Materials Science This compound may be used in the development of new materials with unique properties.

- Bromodomain Inhibition N-substituted bicyclic lactams, which can be synthesized using compounds like this compound, are used as bromodomain inhibitors in the treatment of diseases and conditions where bromodomain inhibition is needed . Bromodomains are conserved structural modules in chromatin-associated proteins and histone acetyltransferases that recognize acetyl-lysine residues on proteins . Bromodomain inhibitors are considered useful in treating cancer, chronic autoimmune, and inflammatory conditions .

- Organic synthesis The presence of the bromomethyl group in this compound allows it to participate in nucleophilic substitution reactions and various chemical transformations.

- Market Analysis Consumption of this compound can be analyzed by application/type to forecast market trends, industry cost and profit estimation, and import/export activities .

相似化合物的比较

Comparison with Structural Analogs

Halogen-Substituted Cyclobutane Derivatives

3-(Chloromethyl)-1,1-difluorocyclobutane (CAS: 1290625-58-9)

4-(Bromomethyl)-1,1-difluorocyclohexane (CAS: 858121-94-5)

Aromatic and Heteroatom-Containing Analogs

1-(Bromomethyl)-3-(difluoromethyl)benzene (CAS: 1263178-51-3)

1-(Bromomethyl)-3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutane (CAS: 2580209-06-7)

- Molecular Formula : C₇H₁₁BrF₂S

- Molecular Weight : 245.13 g/mol

- Key Differences: Sulfur Functionalization: The methylsulfanyl group introduces nucleophilic or coordinating properties, expanding utility in metal-catalyzed reactions. Complexity: Higher molecular weight and steric bulk may reduce solubility in nonpolar solvents .

Fluorinated Benzonitrile and Pyridine Derivatives

4-(Bromomethyl)-2-fluorobenzonitrile (CAS: 222978-03-2)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Purity |

|---|---|---|---|---|---|

| 3-(Bromomethyl)-1,1-difluorocyclobutane | 1252934-30-7 | C₅H₇BrF₂ | 185.01 | High bromine reactivity; cyclobutane ring strain | 97% |

| 3-(Chloromethyl)-1,1-difluorocyclobutane | 1290625-58-9 | C₅H₇ClF₂ | 140.56 | Lower reactivity due to chlorine; cost-effective | N/A |

| 4-(Bromomethyl)-1,1-difluorocyclohexane | 858121-94-5 | C₇H₁₁BrF₂ | ~221.07 | Enhanced stability from cyclohexane ring | 97% |

| 1-(Bromomethyl)-3-(difluoromethyl)benzene | 1263178-51-3 | C₈H₇BrF₂ | 221.05 | Aromatic stabilization; materials science applications | 98% |

| 4-(Bromomethyl)-2-fluorobenzonitrile | 222978-03-2 | C₈H₅BrFN | 214.04 | Nitrile group enhances electrophilicity | 98% |

| 1-(Bromomethyl)-3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutane | 2580209-06-7 | C₇H₁₁BrF₂S | 245.13 | Sulfur functionality for coordination chemistry | N/A |

准备方法

Halogenation of Cyclobutane Derivatives

One of the primary methods to synthesize 3-(Bromomethyl)-1,1-difluorocyclobutane involves halogenation reactions starting from suitably substituted cyclobutane precursors. The key steps include:

- Introduction of Difluoro Substituents: The 1,1-difluoro substitution on the cyclobutane ring is often introduced via difluorocarbene insertion or fluorination reactions on cyclobutane derivatives.

- Bromomethyl Group Installation: The bromomethyl substituent at the 3-position is typically introduced by halogenation of a methyl group or via nucleophilic substitution on a suitable precursor.

This method allows selective functionalization while maintaining the integrity of the cyclobutane ring. The bromomethyl group imparts reactivity suitable for further nucleophilic substitution reactions, making this compound valuable in synthetic organic chemistry.

Intramolecular Cyclopropanation of α-Allyldiazoacetates Followed by Difluorocarbene Ring Expansion

A more advanced and innovative synthetic strategy involves a one-pot process combining:

- Intramolecular Cyclopropanation: α-Allyldiazoacetates undergo intramolecular cyclopropanation catalyzed by dirhodium tetracarboxylate catalysts to form bicyclo[1.1.0]butane intermediates.

- Difluorocarbene Insertion: The bicyclo[1.1.0]butane intermediates then react with difluorocarbene to expand the ring and introduce the 1,1-difluoro substituents, forming difluorobicyclo[1.1.1]pentanes or difluorocyclobutanes.

While this method is primarily reported for synthesizing difluorobicyclo[1.1.1]pentanes, the underlying chemistry is relevant for preparing difluorocyclobutane derivatives with functional groups such as bromomethyl substituents. The use of α-allyldiazoacetates allows modular access to various substituted cyclobutanes, including those bearing bromomethyl groups at specific positions.

Two-Step Synthesis from Allyl-Bromo Precursors

The preparation of α-allyldiazoacetates, which serve as key intermediates in the cyclopropanation approach, can be achieved via a two-step process:

- Step 1: Bromide Displacement: Allyl-bromo derivatives are reacted with nucleophiles such as methyl acetoacetate to replace the bromide with an acetoacetate group.

- Step 2: Diazo Transfer: The resulting compounds undergo deacylative diazo transfer to introduce the diazo functionality, yielding α-allyldiazoacetates.

This route enables the introduction of bromomethyl groups at desired positions on the cyclobutane ring after subsequent cyclopropanation and ring expansion steps.

Reaction Conditions and Catalysts

- Catalysts: Dirhodium tetracarboxylate catalysts, such as Rh2(Oct)4 or Rh2(R-NTTL)4, are employed to promote intramolecular cyclopropanation with high yields and, in some cases, enantioselectivity.

- Solvents: Ethyl acetate is commonly used for the cyclopropanation step, while tetrahydrofuran (THF) is preferred for difluorocarbene insertion.

- Difluorocarbene Sources: Trifluoromethyltrimethylsilane (CF3TMS) in the presence of sodium iodide (NaI) is used to generate difluorocarbene in situ for ring expansion reactions.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation of Cyclobutane Derivatives | Halogenation to introduce bromomethyl and difluoro groups | Halogenating agents, fluorinating agents | Direct, versatile | Limited detailed protocols publicly available |

| Intramolecular Cyclopropanation + Difluorocarbene Insertion | α-Allyldiazoacetates → bicyclo[1.1.0]butanes → difluorocarbene ring expansion | Dirhodium catalysts, CF3TMS, NaI | One-pot, modular, high yield | Requires specialized catalysts, sensitive to substituents |

| Two-Step Synthesis from Allyl-Bromo Precursors | Bromide displacement → diazo transfer → cyclopropanation | Methyl acetoacetate, diazo transfer reagents | Enables introduction of bromomethyl group | Multi-step, requires careful handling of diazo compounds |

Research Findings and Notes

- The bromomethyl group in this compound is reactive and can undergo nucleophilic substitution, making the compound a valuable intermediate for further synthetic transformations.

- Electron-rich aromatic substituents are generally incompatible with the intramolecular cyclopropanation approach due to product instability.

- Enantioselective synthesis of substituted bicyclo[1.1.0]butanes using chiral dirhodium catalysts yields moderate enantioselectivity, which may be improved with catalyst optimization.

- The telescoping of cyclopropanation and difluorocarbene insertion into a one-pot process streamlines synthesis and avoids isolation of sensitive intermediates.

常见问题

Q. What are the common synthetic routes for preparing 3-(Bromomethyl)-1,1-difluorocyclobutane?

The synthesis typically involves halogenation and substitution reactions. A plausible route includes:

Cyclobutane Ring Formation : Cycloaddition or ring-closing metathesis to form the cyclobutane core.

Difluorination : Use of fluorinating agents like sodium chlorodifluoroacetate (ClCF₂COONa) to introduce geminal difluoro groups .

Bromomethylation : Bromination of a methyl group via radical or electrophilic substitution, often employing N-bromosuccinimide (NBS) or dibromohydantoin derivatives under controlled conditions .

Key Considerations : Solvent choice (e.g., DMF or THF) and temperature control are critical to minimize side reactions like ring-opening or over-halogenation.

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Spectroscopic Techniques :

- NMR : NMR confirms difluoromethyl group integrity, while NMR identifies bromomethyl protons (δ ~3.5–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected: C₅H₆BrF₂, MW 191.01 g/mol).

- Chromatography : HPLC or GC with a polar column (e.g., Zorbax SB-C18) assesses purity (>95% recommended for research use).

Note : Cross-validate data with computational models (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities .

Q. What are the key reactivity trends of the bromomethyl and difluoromethyl groups?

- Bromomethyl Group :

- Nucleophilic Substitution : Reacts with amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds.

- Elimination Risk : Base-sensitive; avoid strong bases (e.g., NaOH) to prevent β-hydride elimination.

- Difluoromethyl Group :

- Electron-Withdrawing Effect : Enhances electrophilicity of adjacent carbons, facilitating SN2 reactions.

- Hydrogen Bonding : Polar C–F bonds influence solubility in aprotic solvents (e.g., DCM, acetonitrile) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction outcomes for derivatives of this compound?

- DFT Calculations : Model transition states for substitution reactions (e.g., bromine displacement) to predict regioselectivity.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction rates (e.g., polar solvents stabilize charged intermediates).

Case Study : DFT analysis of 1-(Bromomethyl)-3-(trifluoromethyl)benzene revealed steric hindrance from the CF₃ group slows bromine substitution by 20% compared to non-fluorinated analogs .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering in cyclobutane derivatives).

- X-ray Crystallography : Provides definitive stereochemical assignments. For example, 1-(3-Bromomethyl)-2-(difluoromethyl)phenyl derivatives showed planar cyclobutane rings with slight chair distortion .

- Cross-Validation : Compare experimental NMR shifts with computed values (GIAO method) to identify misassignments .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Protection-Deprotection : Protect bromomethyl groups with silyl ethers during fluorination steps to prevent side reactions.

- Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., bromination).

Data Table :

| Step | Yield (%) | Key Parameter |

|---|---|---|

| Difluorination | 65–75 | ClCF₂COONa, 0°C |

| Bromomethylation | 50–60 | NBS, AIBN, 70°C |

Methodological Challenges

Q. How can researchers address low thermal stability during storage?

Q. What are best practices for resolving contradictions in reaction kinetics data?

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps.

- In Situ Monitoring : Raman or IR spectroscopy tracks intermediate formation (e.g., bromine radical species).

Example : Conflicting SN1/SN2 mechanisms for bromine substitution were resolved via KIE studies showing a mixed mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。